

# CAS number 1634-46-4 chemical information and safety data

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## Compound of Interest

**Compound Name:** 4-(5-Methylfuran-2-yl)thiazol-2-amine

**Cat. No.:** B154648

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An In-depth Technical Guide to tert-Butyl Methyl Ether (CAS Number: 1634-04-4)

## Foreword

This technical guide provides a comprehensive overview of the chemical information, safety data, toxicological properties, and relevant experimental methodologies for tert-butyl methyl ether (MTBE). It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. The information presented herein is a synthesis of data from peer-reviewed scientific literature and established safety guidelines.

## Chemical Information

tert-Butyl methyl ether, commonly known as MTBE, is a volatile organic compound. Historically, it was widely used as a fuel additive to increase octane rating and reduce carbon monoxide emissions.

Table 1: Chemical and Physical Properties of tert-Butyl Methyl Ether

Property	Value	Reference
CAS Number	1634-04-4	
Molecular Formula	C5H12O	
Molecular Weight	88.15 g/mol	
Appearance	Colorless liquid	
Odor	Terpene-like	
Boiling Point	55.2 °C	
Melting Point	-109 °C	
Flash Point	-28 °C	
Density	0.7404 g/cm <sup>3</sup> at 20 °C	
Vapor Pressure	245 mmHg at 25 °C	
Water Solubility	42,000 mg/L at 20 °C	
Log Kow (Octanol-Water Partition Coefficient)	0.94 - 1.3	

## Safety Data

MTBE is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

Table 2: GHS Hazard Information for tert-Butyl Methyl Ether

Hazard Class	Hazard Category	Hazard Statement
Flammable liquids	2	H225: Highly flammable liquid and vapor
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (respiratory tract irritation)	3	H335: May cause respiratory irritation

#### Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces.
- Keep container tightly closed.
- Ground/bond container and receiving equipment to prevent static discharge.
- Use explosion-proof electrical/ventilating/lighting equipment.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Store in a well-ventilated place. Keep cool.

#### First Aid Measures:

- Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
- Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

## Toxicological Data

MTBE has been the subject of numerous toxicological studies. The primary routes of exposure are inhalation and ingestion.

Table 3: Summary of Toxicological Data for tert-Butyl Methyl Ether

Endpoint	Species	Route	Dose/Concentration	Effects	Reference
Acute Toxicity (LD50)	Rat	Oral	3870 mg/kg	-	
Acute Toxicity (LC50)	Rat	Inhalation	85,000 mg/m <sup>3</sup> (4h)	-	
Carcinogenicity	Sprague-Dawley Rat	Gavage	250 and 1000 mg/kg/day	Increased incidence of Leydig cell tumors in males and lymphomas/leukemias in females. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Belpoggi et al.
Carcinogenicity	Fischer 344 Rat	Inhalation	400, 3000, 8000 ppm	Increased renal tubule tumors and Leydig cell tumors in males. <a href="#">[5]</a>	Chun et al., Bird et al.
Carcinogenicity	CD-1 Mouse	Inhalation	400, 3000, 8000 ppm	Increased liver tumors in females. <a href="#">[5]</a>	Burleigh-Flayer et al., Bird et al.
Neurotoxicity	Rat	Inhalation	4000 and 8000 ppm	Acute, reversible CNS depression. <a href="#">[6]</a>	Daughtrey et al.

## Experimental Protocols

The following are generalized methodologies for key experiments cited in the toxicological assessment of MTBE, based on published studies and OECD guidelines.

## Long-Term Carcinogenicity Study by Oral Gavage (Based on Belpoggi et al. and OECD Guideline 408)

This protocol describes a long-term carcinogenicity bioassay of MTBE administered by oral gavage to rats.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

**Objective:** To assess the carcinogenic potential of MTBE following chronic oral exposure.

**Materials:**

- Test substance: tert-Butyl methyl ether (purity >99%)
- Vehicle: Olive oil
- Animals: Sprague-Dawley rats, 8 weeks old at the start of the experiment.
- Gavage tubes
- Standard laboratory diet and drinking water

**Methodology:**

- Animal Husbandry: Rats are housed in a controlled environment with a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
- Dose Preparation: Dosing solutions are prepared by dissolving MTBE in olive oil to achieve the desired concentrations.
- Dosing Regimen: Animals are randomly assigned to control and treatment groups (e.g., 60 males and 60 females per group). The treatment groups receive MTBE at doses of 250 mg/kg and 1000 mg/kg body weight. The control group receives the vehicle (olive oil) only. Doses are administered by oral gavage once daily, four days a week, for 104 weeks.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and then at

increasing intervals.

- Pathology: All animals that die or are euthanized at the end of the study undergo a complete necropsy. Organs and tissues are examined macroscopically. A comprehensive set of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.[\[3\]](#)

## Subchronic Inhalation Toxicity Study (Based on OECD Guideline 413)

This protocol outlines a 90-day inhalation toxicity study of MTBE in rodents.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

**Objective:** To characterize the toxicity of MTBE following subchronic inhalation exposure and to determine a no-observed-adverse-effect level (NOAEL).

### Materials:

- Test substance: tert-Butyl methyl ether (vapor)
- Animals: Fischer 344 rats, young adults.
- Inhalation chambers (nose-only or whole-body)
- Vapor generation and monitoring equipment

### Methodology:

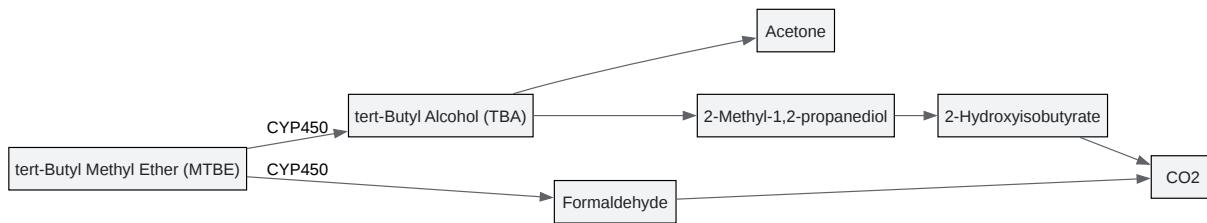
- Vapor Generation and Exposure: A controlled concentration of MTBE vapor is generated and introduced into the inhalation chambers. The chamber atmosphere is monitored continuously to ensure a stable and uniform concentration.
- Experimental Groups: Animals are divided into at least three treatment groups and a control group (exposed to filtered air). Each group consists of at least 10 males and 10 females.
- Exposure Conditions: Animals are exposed to the test substance for 6 hours per day, 5 days per week, for 90 days.[\[11\]](#)

- Observations: Daily observations for signs of toxicity are performed. Body weight, food consumption, and water consumption are recorded weekly.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
- Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive list of organs and tissues is collected for microscopic examination.

## Visualizations

### Metabolic Pathway of tert-Butyl Methyl Ether

The metabolism of MTBE primarily occurs in the liver and involves oxidation to tert-butyl alcohol (TBA) and formaldehyde. TBA can be further metabolized.

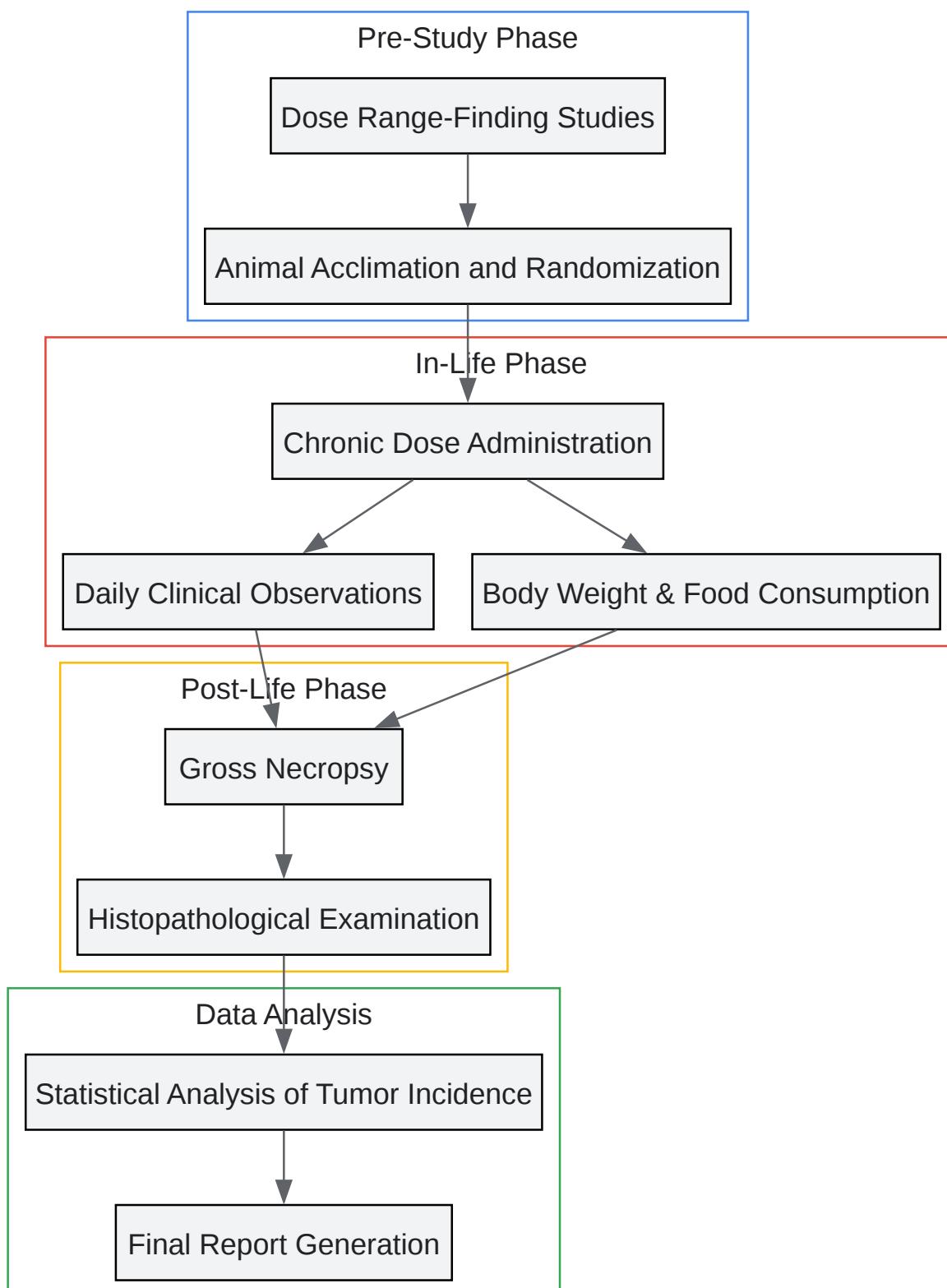


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Caption: Proposed metabolic pathway of tert-Butyl Methyl Ether (MTBE) in mammals.

### Experimental Workflow for a Carcinogenicity Study

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay.



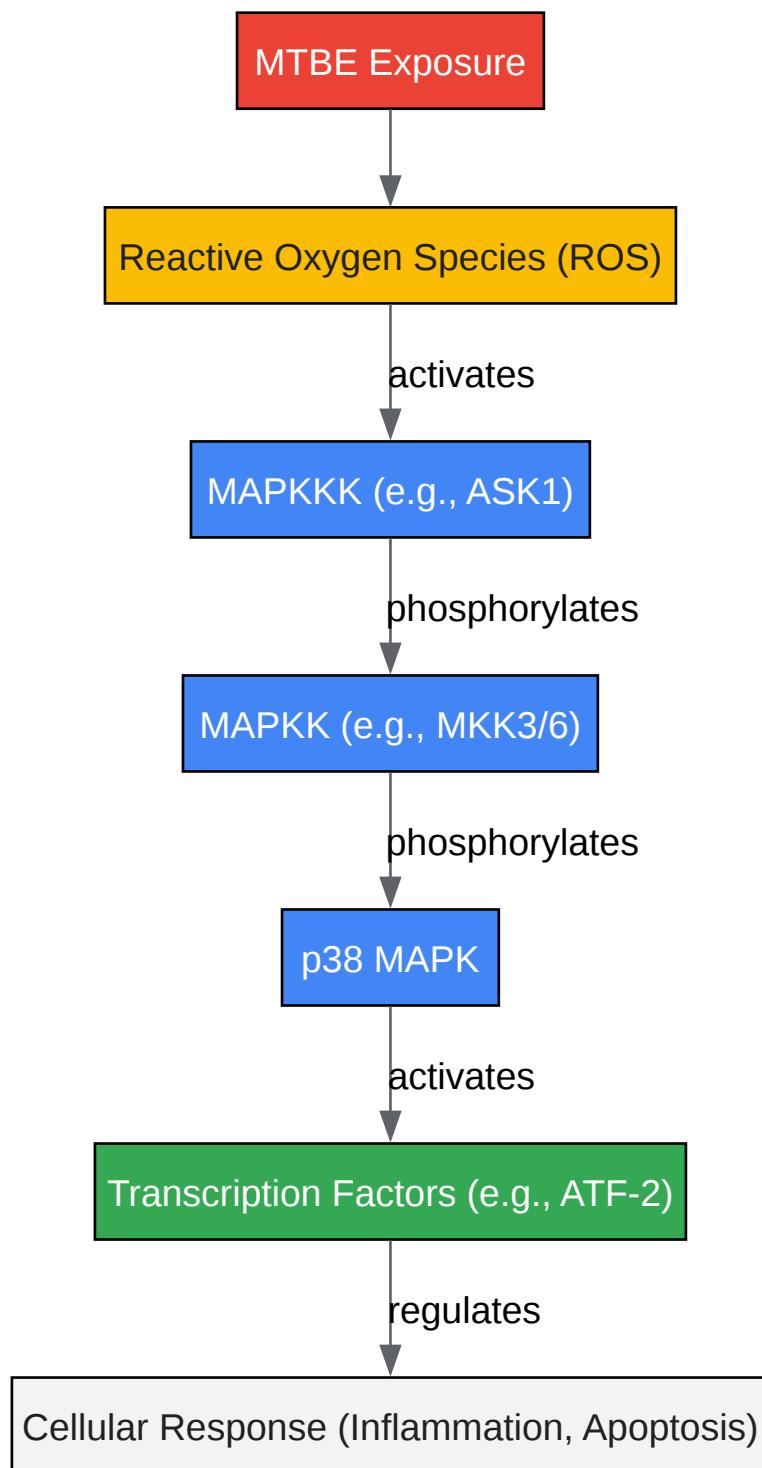
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Caption: Generalized experimental workflow for a rodent carcinogenicity bioassay.

## Cellular Stress Response Pathways Potentially Affected by MTBE

MTBE has been shown to induce oxidative stress, which can activate cellular signaling pathways such as the MAPK and Nrf2 pathways.

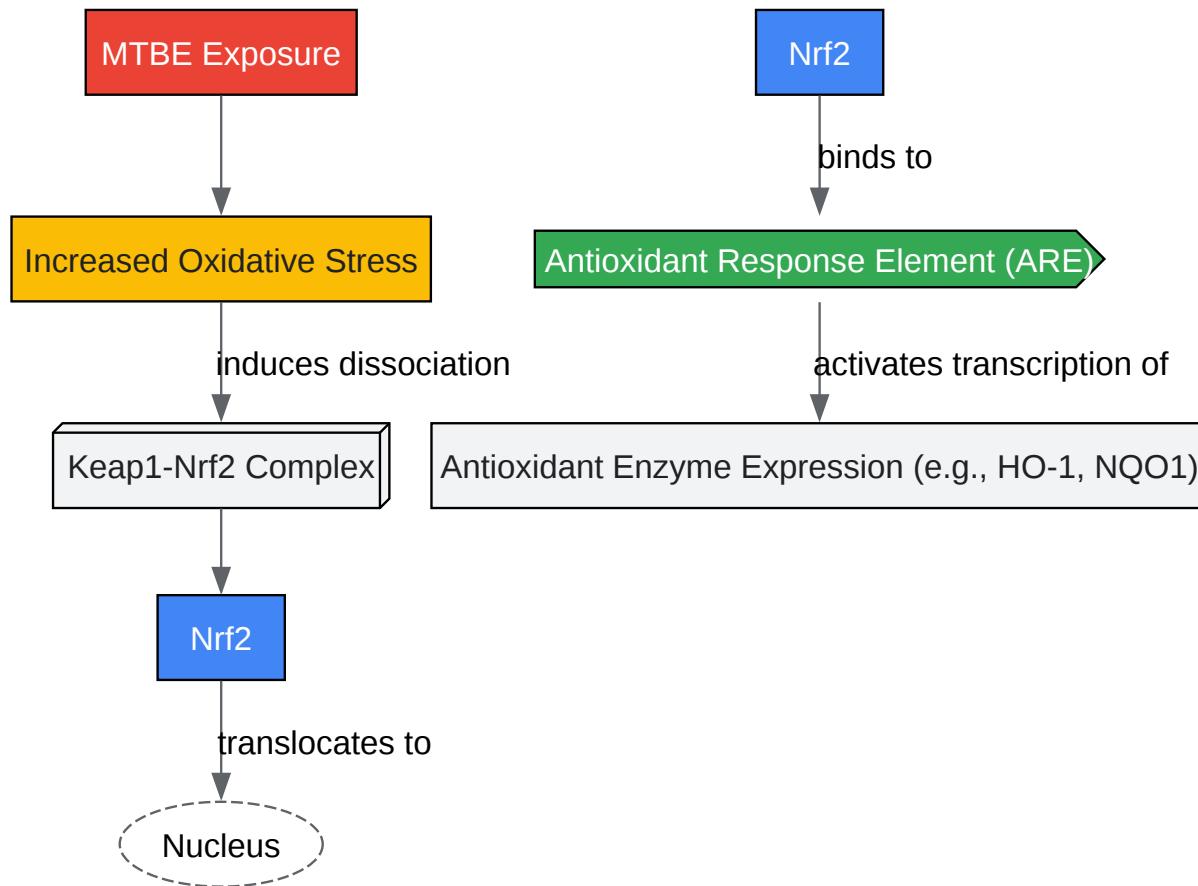
The MAPK pathway is a key signaling cascade involved in cellular responses to external stimuli, including oxidative stress.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)



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Caption: Simplified overview of the p38 MAPK signaling pathway activated by oxidative stress.  
[20]

The Nrf2 pathway is a primary defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)



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Caption: The Nrf2-Keap1 pathway for antioxidant response to oxidative stress.

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